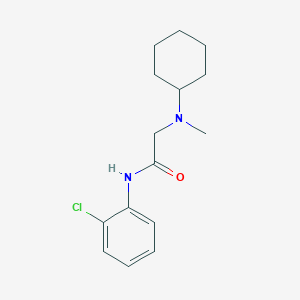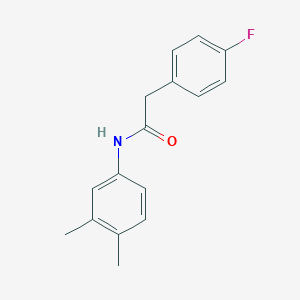![molecular formula C11H8FNO4S2 B4986733 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4986733.png)
4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, also known as FST, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. FST is a member of the sulfonylurea class of compounds, which are widely used as antidiabetic drugs. However, FST is unique in that it has been shown to have a range of other beneficial effects on the body, including anti-inflammatory and anti-tumor properties.
Mechanism of Action
The exact mechanism of action of 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid is not fully understood. However, it is thought that 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid exerts its effects by inhibiting the activity of a protein called sulfonylurea receptor 1 (SUR1). SUR1 is involved in regulating the release of insulin from the pancreas, but it is also expressed in other tissues, where it has been shown to play a role in inflammation and tumor growth.
Biochemical and Physiological Effects:
4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has a range of biochemical and physiological effects on the body. One of the main effects of 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid is its ability to reduce inflammation. 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a key role in the immune response.
4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid also has anti-tumor properties. Studies have shown that 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid can inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid for lab experiments is its specificity. 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid is a highly specific inhibitor of SUR1, which means that it does not have significant effects on other proteins or enzymes in the body. This makes it a useful tool for studying the role of SUR1 in different biological processes.
However, one of the main limitations of 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid is its cost. 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid is a relatively expensive compound to produce, which can limit its use in some lab experiments.
Future Directions
There are several potential future directions for research on 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid. One area of research could focus on the development of more efficient synthesis methods for 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, which could help to reduce the cost of the compound.
Another area of research could focus on the development of 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid analogs with improved pharmacological properties. For example, analogs could be developed that have increased potency or selectivity for SUR1.
Finally, future research could focus on the therapeutic potential of 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid in different disease states. For example, 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid could be investigated as a potential treatment for inflammatory diseases, such as rheumatoid arthritis or multiple sclerosis.
Synthesis Methods
The synthesis of 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid is a complex process that requires several steps. The starting material for the synthesis is 4-fluoroaniline, which is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 2-thiophenecarboxylic acid to yield 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid. The overall yield of the synthesis is relatively low, making 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid a relatively expensive compound to produce.
Scientific Research Applications
4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been the subject of significant research in recent years due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid. Studies have shown that 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid can reduce inflammation in a range of different tissues, including the lungs, liver, and brain.
Another area of research has focused on the anti-tumor properties of 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid. Studies have shown that 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid can inhibit the growth of a range of different types of cancer cells, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
4-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-10(11(14)15)18-6-9/h1-6,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLXRRNAIIWDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B4986663.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)


![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)

![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4986699.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4986710.png)
![N-cyclopropyl-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4986718.png)
![1-(cyclohexylmethyl)-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4986752.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide](/img/structure/B4986753.png)
